3-Ethoxy-4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde
Overview
Description
Scientific Research Applications
Synthesis and Potential Applications
Research indicates that derivatives of 3-Ethoxy-4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde have been explored for various applications, primarily in the field of organic synthesis and material sciences. A notable study presents the synthesis of 1,2-bis((3-methylbut-2-en-1-yl)oxy)-4-(((3-methylbut-2-en-1-yl)oxy)methyl)benzene, a derivative aimed to potentially inhibit melanogenesis and structurally akin to commercial fragrance methyl diantilis. The synthesis involves a multi-step process, starting from 3,4-dihydroxybenzaldehyde, with the final product characterized through various spectroscopic techniques (Fabri & Santoso, 2021).
Optical Nonlinear Properties
Another aspect of research on derivatives includes the study of Ethyl (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)benzoate and Ethyl (E)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate, synthesized from ethyl-4-amino benzoate and 2-hydroxy-3-ethoxy benzaldehyde. These compounds demonstrated significant nonlinear refractive indices and optical limiting properties, suggesting their potential application as optical limiters (Abdullmajed et al., 2021).
Material Synthesis and Polymerization
Further research delves into the synthesis of copolymers using derivatives of this compound. Novel trisubstituted ethylenes, like oxy ring-substituted propyl 2-cyano-3-phenyl-2-propenoates, were prepared and copolymerized with styrene. These copolymers, characterized by various analytical techniques, exhibited decomposition in a specific temperature range, indicating their potential in material science applications (Kharas et al., 2016).
Mechanism of Action
Mode of Action
It’s known that compounds with similar structures can undergo reactions at the benzylic position . These reactions typically involve the removal of a benzylic hydrogen, which results in a smaller energy gain and thus requires less energy .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially affect its activity .
Properties
IUPAC Name |
3-ethoxy-4-(3-methylbut-2-enoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-4-16-14-9-12(10-15)5-6-13(14)17-8-7-11(2)3/h5-7,9-10H,4,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMYEOWPLMERRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651133 | |
Record name | 3-Ethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909853-98-1 | |
Record name | 3-Ethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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